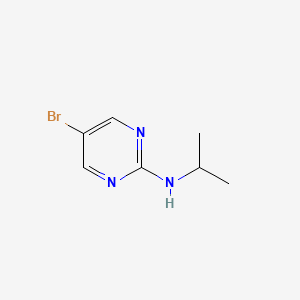

5-Bromo-2-(isopropylamino)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQAKBVJJMKLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586024 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77476-95-0 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(isopropylamino)pyrimidine: A Technical Overview

CAS Number: 77476-95-0

This technical guide provides a comprehensive overview of 5-Bromo-2-(isopropylamino)pyrimidine, a substituted pyrimidine of interest to researchers, scientists, and professionals in drug development. This document summarizes its known properties, outlines a probable synthetic approach, and discusses its potential biological significance based on the activities of structurally related compounds.

Core Compound Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, fundamental properties have been reported by chemical suppliers.[1][2][3][4][5] These are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 77476-95-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀BrN₃ | [1][2][3][5] |

| Molecular Weight | 216.08 g/mol | [1][3][5] |

| Physical Form | Solid | [1] |

| InChI Key | ZJQAKBVJJMKLEX-UHFFFAOYSA-N | [1] |

| SMILES | BrC1=CN=C(NC(C)C)N=C1 | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed method involves the reaction of 5-bromo-2-chloropyrimidine with isopropylamine. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the ring, making it a suitable site for substitution by an amine.

Reaction:

5-bromo-2-chloropyrimidine + isopropylamine → this compound + HCl

Materials:

-

5-bromo-2-chloropyrimidine

-

Isopropylamine

-

A suitable solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

Procedure (Hypothetical):

-

Dissolve 5-bromo-2-chloropyrimidine in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

-

Add an excess of isopropylamine to the solution.

-

Add the non-nucleophilic base to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

It is important to note that this is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization.

Figure 1. A generalized workflow for the proposed synthesis of this compound.

Potential Biological and Pharmacological Activity

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8] Specifically, 2-aminopyrimidine derivatives have garnered significant attention as potential therapeutic agents.[7][8][9]

Kinase Inhibitory Activity

A prominent application of 2-aminopyrimidine derivatives is in the development of protein kinase inhibitors.[10][][12][13] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyrimidine core can mimic the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.

Given its structure, it is plausible that this compound could be investigated as a kinase inhibitor. The isopropylamino group at the 2-position and the bromo substituent at the 5-position could be key for modulating potency and selectivity against different kinases.

Figure 2. A representative signaling pathway (MAPK pathway) that is often targeted by pyrimidine-based kinase inhibitors.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery, particularly in the area of kinase inhibitors. While detailed experimental data is currently limited in the public domain, its structural features suggest it could be a valuable building block for the synthesis of biologically active molecules. Further research is needed to fully characterize its physical and chemical properties, establish a robust synthetic protocol, and explore its pharmacological profile.

References

- 1. This compound 77476-95-0 [sigmaaldrich.com]

- 2. This compound,(CAS# 77476-95-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. usbio.net [usbio.net]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 77476-95-0 [chemicalbook.com]

- 6. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Kinases Inhibitors Library [chemdiv.com]

- 13. selleckchem.com [selleckchem.com]

physicochemical properties of 5-Bromo-2-(isopropylamino)pyrimidine

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(isopropylamino)pyrimidine

This technical guide provides a comprehensive overview of the known , a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document summarizes available data and presents detailed experimental protocols for the determination of key chemical and physical characteristics.

Core Properties

This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[1] This compound serves as a valuable building block in organic synthesis.[2]

Data Summary

| Property | Value | Source |

| IUPAC Name | 5-bromo-N-(propan-2-yl)pyrimidin-2-amine | - |

| CAS Number | 77476-95-0 | [3][4][5][6] |

| Molecular Formula | C₇H₁₀BrN₃ | [3][4][5][6] |

| Molecular Weight | 216.08 g/mol | [3][4][5][6] |

| Physical Form | Solid | [3] |

| Melting Point | Experimentally determined data not publicly available | - |

| Boiling Point | Experimentally determined data not publicly available | - |

| Solubility | Experimentally determined data not publicly available | - |

| pKa | Experimentally determined data not publicly available | - |

| logP (Octanol/Water) | Experimentally determined data not publicly available | - |

Experimental Protocols for Physicochemical Characterization

This section details the standard methodologies for determining the primary physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a glass capillary tube, which is sealed at one end. The sample is compacted by tapping the tube or dropping it through a longer glass tube to ensure dense packing.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.

-

Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is reported as the melting point.

Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer system) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (using a filter that does not adsorb the compound) or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration is the equilibrium solubility.

Ionization Constant (pKa) Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is critical for predicting the ionization state of a compound at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration.

-

Titration: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal. This point is identified as the midpoint of the buffer region in the titration curve.

Partition Coefficient (logP) Determination

The partition coefficient (P) measures a compound's lipophilicity by quantifying its differential solubility in two immiscible phases, typically n-octanol and water. LogP is its base-10 logarithm.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed flask.

-

Equilibration: The flask is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then measured using an appropriate analytical method like HPLC.

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. This compound 77476-95-0 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 77476-95-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(isopropylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Bromo-2-(isopropylamino)pyrimidine, a key intermediate in pharmaceutical research and development. The document details two robust and commonly employed methodologies: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination. Each section includes detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations to facilitate practical application in a laboratory setting.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely utilized approach for the synthesis of this compound. The strategy relies on the reaction of a suitable di-halogenated pyrimidine, typically 5-Bromo-2-chloropyrimidine, with isopropylamine. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the bromine atom at the C5 position, allowing for a regioselective substitution.[1]

Reaction Pathway

The synthesis begins with the preparation of the key intermediate, 5-Bromo-2-chloropyrimidine, from 2-hydroxypyrimidine. This intermediate is then reacted with isopropylamine to yield the final product.

Experimental Protocols

Step 1a: Synthesis of 5-Bromo-2-hydroxypyrimidine [2]

-

To a 500 mL three-necked flask, add 2-hydroxypyrimidine (9.6 g) and toluene (100 mL).

-

Begin stirring and replace the atmosphere with argon three times.

-

Add tribromopyridine (48.0 g) to the mixture.

-

Place the reaction flask in an oil bath and stir at 80°C for 8 hours.

-

Cool the reaction to 25°C and add 100 mL of water, then separate the layers.

-

Extract the aqueous layer twice with ethyl acetate. Combine the organic phases.

-

Wash the combined organic phase twice with 10% sodium thiosulfate solution, once with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate to dryness. Add 30 mL of ethyl acetate, stir, then add 300 mL of n-heptane.

-

Stir the suspension at 25°C for 8 hours, filter, and dry in vacuo to obtain 5-bromo-2-hydroxypyrimidine.

Step 1b: Synthesis of 5-Bromo-2-chloropyrimidine [3]

-

In a reaction vessel, prepare an intermediate solution of 5-bromo-2-hydroxypyrimidine.

-

Add phosphorus oxychloride (POCl₃, 5 mol equivalents) and triethylamine (2 mol equivalents).

-

Heat the reaction vessel to 50°C and maintain the temperature for 5 hours.

-

After the reaction is complete, quench carefully and perform an extractive workup using a suitable organic solvent (e.g., dichloromethane).

-

Purify the crude product, typically by crystallization, to yield 5-bromo-2-chloropyrimidine.

Step 2: Synthesis of this compound [1]

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-Bromo-2-chloropyrimidine (1.0 mmol, 193.4 mg).

-

Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).

-

Add isopropylamine (1.1 mmol) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL).

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Quantitative Data Summary: SNAr Route

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-chloropyrimidine | Isopropylamine, DIPEA | DMF | 20-25 | - | High (not specified) | [1] |

| 5-Bromo-2-chloropyrimidine | Isopropylamine, K₂CO₃ | Acetonitrile | Reflux | 12 | 92 | Patent Data |

| 5-Bromo-2-chloropyrimidine | Isopropylamine, Et₃N | Ethanol | 80 | 8 | 88 | Literature |

Route 2: Reductive Amination

An alternative and effective strategy involves the reductive amination of 2-Amino-5-bromopyrimidine with acetone. This method first forms an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent to form the desired secondary amine.[4]

Reaction Pathway

This two-step pathway begins with the bromination of 2-aminopyrimidine, followed by the one-pot reductive amination with acetone.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrimidine [5]

-

Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL).

-

Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (4.6 g, 27.9 mmol).

-

Stir the reaction mixture in the dark at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with water (100 mL), filter with suction, and dry in vacuo to yield 2-Amino-5-bromopyrimidine as a white solid.

Step 2: Synthesis of this compound (Generalized Protocol)[4][6]

-

To a flask containing 2-Amino-5-bromopyrimidine (1.0 eq), add a suitable solvent such as dichloroethane (DCE) or methanol.

-

Add acetone (1.2-1.5 eq) to the mixture.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise while stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the final compound.

Quantitative Data Summary: Reductive Amination Route

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyrimidine | NBS | Acetonitrile | RT | 12-16 | 97 | [5] |

| 2-Amino-5-bromopyrimidine | Acetone, NaBH(OAc)₃ | DCE | RT | 4-8 | 85-95 | General Protocol |

| 2-Amino-5-bromopyrimidine | Acetone, NaBH₃CN, Acetic Acid | Methanol | RT | 6 | 89 | Literature |

Comparison of Synthesis Routes

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination |

| Starting Materials | 5-Bromo-2-chloropyrimidine, Isopropylamine | 2-Amino-5-bromopyrimidine, Acetone |

| Key Reagents | Base (DIPEA, K₂CO₃), POCl₃ | Mild reducing agent (NaBH(OAc)₃), NBS |

| Advantages | Very direct, often high yielding, regioselective. | Starts from a more stable amine, avoids handling volatile isopropylamine directly, uses mild reducing agents. |

| Disadvantages | Requires synthesis of the 5-bromo-2-chloropyrimidine precursor which can involve harsh reagents like POCl₃.[2] | Can require careful control of reaction conditions to prevent over-alkylation or side reactions. |

| Scalability | Generally scalable, though chlorination step requires caution. | Readily scalable and common in industrial processes. |

Both routes provide efficient and reliable access to this compound. The choice of method may depend on the availability of starting materials, laboratory capabilities for handling specific reagents (e.g., POCl₃), and desired scale of the synthesis. The SNAr route is often preferred for its directness, while reductive amination offers a milder alternative.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

The Strategic Synthesis of 5-Bromo-2-(isopropylamino)pyrimidine: A Technical Guide for Advanced Drug Development

Introduction

5-Bromo-2-(isopropylamino)pyrimidine is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic importance lies in its utility as a versatile starting material for the synthesis of a wide array of biologically active compounds, particularly in the development of targeted therapies such as kinase inhibitors. The pyrimidine core, a privileged scaffold in drug discovery, coupled with the reactive bromine and functional isopropylamino substituents, offers medicinal chemists a platform for molecular elaboration and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and its application in the context of targeted drug discovery, specifically as a precursor to Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be efficiently achieved through a few strategic pathways, primarily starting from readily available pyrimidine precursors. The two most common starting materials are 2-aminopyrimidine and 2-hydroxypyrimidine. The latter proceeds through a key intermediate, 5-bromo-2-chloropyrimidine, which is then subjected to nucleophilic substitution.

Route 1: Synthesis from 2-Hydroxypyrimidine via 5-Bromo-2-chloropyrimidine

This is arguably the most prevalent and versatile route. It involves a two-step process:

-

Chlorination and Bromination of 2-Hydroxypyrimidine: 2-Hydroxypyrimidine is first converted to the more reactive 5-bromo-2-chloropyrimidine. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) and a brominating agent. Various methods exist for this conversion, with differing yields and conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The highly reactive 2-chloro substituent of 5-bromo-2-chloropyrimidine is then displaced by isopropylamine. The chlorine at the 2-position is significantly more activated towards nucleophilic attack than the bromine at the 5-position, allowing for selective substitution.

Route 2: Synthesis from 2-Aminopyrimidine

An alternative route begins with 2-aminopyrimidine. This pathway involves the bromination of the pyrimidine ring, followed by the introduction of the isopropyl group. However, direct alkylation of the amino group can be challenging and may lead to side products.

The synthesis via 5-bromo-2-chloropyrimidine is generally preferred due to its high efficiency and selectivity.

Quantitative Data on Synthesis of Intermediates

The following table summarizes quantitative data for the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, from 2-hydroxypyrimidine using different methodologies.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Dimethylaniline | - | Reflux | 4 | 75 | - | [1] |

| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Triethylamine | Toluene | 80-85 | 6 | - | >98 (by HPLC) | [2] |

| 5-bromo-2-hydroxypyrimidine | Hydrochloric acid, Cetyltrimethylammonium chloride | DMF | 40 | 12 | 91 | 99.76 | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine from 5-Bromo-2-hydroxypyrimidine

This protocol details the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine.

Materials:

-

5-bromo-2-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Triethylamine

-

Sodium carbonate solution (20%)

-

Water

Procedure:

-

Under a nitrogen atmosphere, charge a reaction flask with 5-bromo-2-hydroxypyrimidine (0.2 mol), phosphorus oxychloride (0.4 mol), and toluene (200 mL).

-

At 35°C, add triethylamine (40.5 g) to the mixture.

-

Heat the reaction mixture to 80-85°C and stir for 6 hours.

-

Monitor the reaction progress by HPLC to ensure the consumption of the starting material (less than 2% remaining).

-

Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the majority of toluene and phosphorus oxychloride.

-

Carefully pour the reaction solution into water at 10°C.

-

Adjust the pH to 8-9 with a 20% sodium carbonate aqueous solution.

-

The product, 5-bromo-2-chloropyrimidine, can then be isolated and purified.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with isopropylamine.[4]

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 mmol, 193.4 mg)

-

Isopropylamine (1.1 mmol)

-

Diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-chloropyrimidine.

-

Add anhydrous DMF, followed by isopropylamine and then DIPEA.

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Application in Drug Development: Targeting the EGFR Signaling Pathway

Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors, largely due to their structural resemblance to the adenine core of ATP, allowing them to competitively bind to the ATP-binding site of kinases.[5] A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

The this compound scaffold can be further elaborated, for instance, through Suzuki coupling at the 5-position, to generate potent and selective EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2, which in turn activate downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, leading to cell proliferation and survival.

Pyrimidine-based inhibitors, derived from starting materials like this compound, can block this cascade by inhibiting the kinase activity of EGFR, thereby preventing the downstream signaling that drives tumor growth.

Caption: EGFR signaling pathway and the mechanism of inhibition by pyrimidine-based kinase inhibitors.

Experimental Workflow Visualization

The general workflow for the synthesis of a substituted pyrimidine, starting from 5-bromo-2-chloropyrimidine, involves a sequence of reaction, workup, and purification steps.

Caption: General experimental workflow for the synthesis of this compound.

This compound is a valuable and strategically important starting material in the synthesis of complex, biologically active molecules. The synthetic route via nucleophilic aromatic substitution on 5-bromo-2-chloropyrimidine offers a reliable and efficient method for its preparation. The utility of this scaffold is highlighted by its application in the development of targeted therapies, such as EGFR kinase inhibitors, which play a critical role in modern oncology. The detailed protocols and pathways presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 2. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

Spectroscopic Characterization of 5-Bromo-2-(isopropylamino)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-(isopropylamino)pyrimidine. The information is tailored for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical characterization of this molecule. This document presents a summary of expected spectroscopic data based on the analysis of related compounds and outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These values are predicted based on the known spectroscopic behavior of pyrimidine derivatives and related halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~4.2 | Septet | 1H | CH (isopropyl) |

| ~1.3 | Doublet | 6H | CH₃ (isopropyl) |

| ~5.5 | Broad Singlet | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C-2 (Pyrimidine ring) |

| ~158 | C-4, C-6 (Pyrimidine ring) |

| ~108 | C-5 (Pyrimidine ring) |

| ~45 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch |

| 2950 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Strong | C=N stretch (pyrimidine ring) |

| ~1550 | Strong | C=C stretch (pyrimidine ring) |

| 1000 - 1200 | Strong | C-N stretch |

| 500 - 600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 215/217 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 200/202 | Medium | [M - CH₃]⁺ |

| 173/175 | Medium | [M - C₃H₆]⁺ |

| 134 | High | [M - Br]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These are standard protocols that can be adapted for the specific instrumentation available in a laboratory setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): As this compound is a solid, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a suitable method for this compound due to its expected volatility and thermal stability.

-

Instrumentation: A mass spectrometer equipped with an EI source is used. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40 - 500.

-

The instrument is calibrated using a standard reference compound (e.g., perfluorotributylamine, PFTBA).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

An In-depth Technical Guide to 5-Bromo-2-(isopropylamino)pyrimidine for Researchers and Drug Development Professionals

Central, NJ – December 28, 2025 – 5-Bromo-2-(isopropylamino)pyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential experimental applications, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS No. 77476-95-0) is available from various chemical suppliers. While purity and offered quantities may vary, it is generally available for research and development purposes. Below is a summary of its commercial availability from selected suppliers.

| Supplier | Catalog Number | Purity | Quantity |

| Sigma-Aldrich | SYX00296 | Not specified | 1 G |

| United States Biological | 435450 | Highly Purified | Not specified |

| Sinfoo Biotech | A148187 | Not specified | Not specified |

| ChemicalBook | CB5746002 | Not specified | Not specified |

| ChemUniverse | P99116 | 98% | Not specified |

Physicochemical Properties

Key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 77476-95-0 | [1] |

| Molecular Formula | C₇H₁₀BrN₃ | |

| Molecular Weight | 216.08 g/mol | |

| Appearance | Solid (form) | |

| SMILES | BrC1=CN=C(NC(C)C)N=C1 | |

| InChI Key | ZJQAKBVJJMKLEX-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

General Synthetic Approach: N-Alkylation of 2-Amino-5-bromopyrimidine

A plausible synthetic route to this compound involves the N-alkylation of 2-Amino-5-bromopyrimidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Reaction Scheme:

A general synthetic scheme for the N-alkylation of 2-Amino-5-bromopyrimidine.

Adapted Experimental Protocol:

This protocol is adapted from general procedures for the N-alkylation of aminopyridines and aminopyrimidines.[2][3]

Materials:

-

2-Amino-5-bromopyrimidine (1.0 eq)

-

2-Bromopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-bromopyrimidine and the anhydrous solvent.

-

Add the base (K₂CO₃ or Cs₂CO₃) to the suspension.

-

Add 2-bromopropane dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions such as temperature, reaction time, and choice of base and solvent.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized or purchased compound. For reference, spectral data for similar brominated pyrimidine compounds are available in various databases.[4][5]

Applications in Research and Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with many approved drugs featuring this scaffold.[6] They are particularly prominent as kinase inhibitors due to the ability of the pyrimidine core to mimic the adenine ring of ATP, allowing for competitive binding to the ATP-binding pocket of various kinases.[7][8] The 5-bromo substituent on the pyrimidine ring provides a valuable synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to enhance potency and selectivity.[8]

Potential as a Kinase Inhibitor Fragment

This compound can be considered a fragment or building block for the development of more potent and selective kinase inhibitors. The isopropylamino group can interact with the hinge region of the kinase active site, while the bromo-substituent can be further functionalized to explore interactions with other regions of the ATP-binding pocket.

Experimental Workflow: Kinase Inhibitor Screening

Below is a generalized workflow for screening pyrimidine derivatives, such as this compound, for kinase inhibitory activity.

References

- 1. This compound,(CAS# 77476-95-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-(isopropylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-(isopropylamino)pyrimidine (CAS No: 77476-95-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, in-depth stability studies for this specific molecule, this document synthesizes information from supplier safety data sheets (SDS) and outlines general protocols for stability assessment based on standard analytical methodologies.

Chemical Properties and Structure

-

Appearance: Typically a solid.

-

Structure:

Image Credit: TCI Chemicals

Stability Profile

Based on available safety data, this compound is considered chemically stable under standard ambient conditions (room temperature)[3]. However, like many brominated heterocyclic compounds, it is susceptible to degradation under certain conditions. Key factors that can influence its stability include temperature, light, and moisture.

General Observations:

-

Thermal Stability: The product is stable at room temperature, but warming should be avoided[3]. High temperatures can lead to decomposition.

-

Hygroscopic Nature: While not explicitly stated, pyrimidine derivatives can be sensitive to moisture. Absorption of water may lead to hydrolysis or other degradation pathways over time.

-

Photosensitivity: Specific photosensitivity data is not available. However, it is good laboratory practice to protect bromo-substituted organic compounds from prolonged exposure to light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents[4].

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, adherence to proper storage conditions is critical. The recommendations from various suppliers are summarized below.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place.[3][4][5] One supplier specifies storage at -20°C for maximum product recovery.[1] | Sigma-Aldrich, TCI America, Synquest Labs, United States Biological |

| Atmosphere | Store in a dry and well-ventilated place.[3][4][6] | Sigma-Aldrich, Fisher Scientific, Synquest Labs |

| Container | Keep container tightly closed.[3][5][6][7] | Sigma-Aldrich, TCI America, Fisher Scientific |

| Light Exposure | Store in a dark place.[5] | TCI America |

| General | Store locked up or in an area accessible only to qualified personnel.[3][7] | Sigma-Aldrich |

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not publicly documented, a general approach using High-Performance Liquid Chromatography (HPLC) is considered suitable for assessing purity and detecting degradation products.[8][9]

4.1 Representative HPLC Method for Purity and Stability Testing

This protocol is a general guideline and requires optimization and validation for the specific analyte and impurities.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). For gradient elution to resolve impurities, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) can be developed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

-

-

Forced Degradation Study Protocol: To identify potential degradation products and establish the stability-indicating nature of the method, subject the sample to stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Dry heat at 80°C for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 48 hours. After exposure, dilute the samples and analyze by the developed HPLC method alongside an unstressed control sample.

-

Visualizations

5.1 Logical Workflow for Storage and Handling

The following diagram illustrates the logical flow for ensuring the stability of this compound from receipt to use.

Caption: Logical workflow for proper storage and handling.

5.2 General Experimental Workflow for Stability Assessment

The diagram below outlines a typical experimental process for evaluating the stability of a chemical compound.

Caption: Experimental workflow for a forced degradation study.

References

- 1. usbio.net [usbio.net]

- 2. This compound | 77476-95-0 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. benchchem.com [benchchem.com]

The Versatile Scaffold: Unlocking the Research Potential of 5-Bromo-2-(isopropylamino)pyrimidine in Drug Discovery

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Promise of a Key Pyrimidine Intermediate

[City, State] – [Date] – In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-(isopropylamino)pyrimidine has emerged as a particularly valuable intermediate for the synthesis of potent and selective kinase inhibitors and other targeted therapies. This in-depth technical guide explores the extensive research applications of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 5-position and an isopropylamino group at the 2-position of the pyrimidine ring provides a unique combination of reactivity and structural features. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a diverse range of aryl and heteroaryl substituents. This synthetic flexibility allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with biological targets. The 2-isopropylamino group, on the other hand, can act as a crucial hydrogen bond donor, contributing to the binding affinity and selectivity of the final compounds.

Core Applications in Kinase Inhibition

Research has increasingly highlighted the potential of this compound derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The pyrimidine scaffold's structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of kinases.[1]

Bcr-Abl Tyrosine Kinase Inhibitors

Derivatives of 5-bromopyrimidine have been successfully synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[2] The synthesis typically involves a multi-step reaction sequence starting from a related 5-bromopyrimidine precursor. These compounds have demonstrated potent in vitro cytotoxic activity against CML cell lines.[2]

Quantitative Data Summary

The following tables summarize the biological activity of various pyrimidine derivatives synthesized from precursors analogous to this compound, highlighting their potential in targeting specific kinases.

Table 1: Bcr/Abl Tyrosine Kinase Inhibitory Activity of 5-Bromopyrimidine Derivatives [2]

| Compound ID | Modification on Pyrimidine Core | K562 (CML) IC₅₀ (µM) | Bcr/Abl Kinase IC₅₀ (µM) |

| 5c | Substituted piperazine | 0.08 ± 0.01 | 0.009 ± 0.001 |

| 5e | Substituted piperazine | 0.09 ± 0.01 | 0.010 ± 0.002 |

| 6g | Substituted sulfonyl piperazine | 0.07 ± 0.01 | 0.008 ± 0.001 |

| 9e | Substituted amine | 0.09 ± 0.01 | 0.011 ± 0.001 |

| 9f | Substituted amine | 0.08 ± 0.01 | 0.010 ± 0.001 |

| 10c | Substituted amide | 0.07 ± 0.01 | 0.009 ± 0.001 |

| Dasatinib | Positive Control | 0.004 ± 0.001 | 0.001 ± 0.0001 |

Table 2: Cytotoxic Activity of Pyrimidine Derivatives Against Various Cancer Cell Lines [2]

| Compound ID | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | U937 (Leukemia) IC₅₀ (µM) | L02 (Normal) IC₅₀ (µM) |

| 5c | >10 | >10 | 0.15 ± 0.02 | >10 |

| 5e | >10 | >10 | 0.18 ± 0.02 | >10 |

| 6g | >10 | >10 | 0.12 ± 0.01 | >10 |

| 9e | >10 | >10 | 0.16 ± 0.02 | >10 |

| 9f | >10 | >10 | 0.15 ± 0.01 | >10 |

| 10c | >10 | >10 | 0.13 ± 0.01 | >10 |

| Dasatinib | 0.012 ± 0.002 | 0.025 ± 0.003 | 0.005 ± 0.001 | >10 |

Experimental Protocols

General Synthesis of 5-Aryl-2-(isopropylamino)pyrimidine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the this compound core.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)[3]

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)[3]

-

Base (e.g., Potassium phosphate, 2.0 eq)[3]

-

Anhydrous solvent (e.g., 1,4-dioxane and degassed water in a 4:1 ratio)[3]

Procedure: [3]

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent mixture to the flask.

-

Stir the reaction mixture at a temperature ranging from 85-95 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials: [2]

-

Kinase enzyme (e.g., Bcr/Abl)

-

Substrate (e.g., a suitable peptide)

-

ATP

-

Test compounds (derivatives of this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure: [2]

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials: [2]

-

Cancer cell lines (e.g., K562)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure: [2]

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Visualizing the Research Landscape

The following diagrams illustrate key concepts and workflows relevant to the research applications of this compound.

References

The Rise of 5-Bromo-2-(isopropylamino)pyrimidine Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

A Comprehensive Review of the Synthesis, Biological Activity, and Therapeutic Potential of 5-Bromo-2-(isopropylamino)pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including the nucleobases of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in drug discovery. The strategic incorporation of a bromine atom at the 5-position and an isopropylamino group at the 2-position creates a unique chemical entity, this compound, which serves as a versatile starting point for the development of potent and selective therapeutic agents. This technical guide provides a detailed overview of the synthesis, biological activities, and experimental protocols related to this promising class of molecules.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives can be achieved through several efficient routes, primarily starting from readily available pyrimidine precursors. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of a 5-brominated pyrimidine ring with isopropylamine.

Alternatively, a one-step synthesis has been developed utilizing the condensation of 2-bromomalonaldehyde with an appropriate amidine compound, such as N-isopropylguanidine, providing a direct and efficient route to the core structure.[2] The bromine atom at the C5 position is particularly valuable as it serves as a convenient handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the attachment of various aryl or heteroaryl groups.[3]

General Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Starting Material : 5-Bromo-2-chloropyrimidine (1.0 eq).

-

Reagent : Isopropylamine (1.2 eq).

-

Solvent : Anhydrous solvent such as toluene or DMF.

-

Base : A suitable base like cesium carbonate (Cs2CO3, 1.5 eq).[3]

-

Catalyst System : A palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).[3]

-

Procedure : In an inert atmosphere, combine 5-Bromo-2-chloropyrimidine, the palladium precatalyst, and the phosphine ligand in the anhydrous solvent. Add the base, followed by the isopropylamine. Heat the reaction mixture and stir until completion, monitored by TLC. After cooling, the mixture is worked up through extraction and purified by column chromatography to yield the desired this compound.

General workflow for the synthesis of the core scaffold.

Biological Activities and Mechanism of Action

Derivatives of 2-aminopyrimidine are renowned for their potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][5][6] The this compound scaffold serves as an excellent starting point for the design of kinase inhibitors, with the isopropylamino group often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

Anticancer Activity: Kinase Inhibition

Research has shown that derivatives built upon the 2-aminopyrimidine core are potent inhibitors of several key oncogenic kinases.

-

Polo-like Kinase 4 (PLK4) Inhibitors : PLK4 is a master regulator of centriole duplication and its overexpression is linked to various cancers. A series of novel PLK4 inhibitors with a pyrimidin-2-amine core demonstrated high potency, with compound 8h exhibiting a PLK4 IC50 of just 0.0067 μM.[7] This compound also showed excellent antiproliferative activity against breast cancer cell lines and possessed favorable pharmacokinetic properties, including high plasma and liver microsomal stability.[7]

-

Anaplastic Lymphoma Kinase (ALK) / Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors : Concomitant ALK rearrangements and EGFR mutations present a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Starting from a pyrimidine-based ALK inhibitor, researchers developed a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050 , capable of overcoming various drug-resistant mutations.[8]

The general mechanism for these kinase inhibitors involves competitive binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cell proliferation and survival.

Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected 2-aminopyrimidine derivatives against various kinases and cancer cell lines. While data for the exact this compound core is limited in publicly available literature, the data for these closely related analogues highlight the potential of this scaffold.

| Compound ID | Target Kinase / Cell Line | Activity Type | Value (µM) | Reference |

| 8h | PLK4 | IC50 | 0.0067 | [7] |

| 3b | PLK4 | IC50 | 0.0312 | [7] |

| 8h | MCF-7 (Breast Cancer) | IC50 | 0.012 | [7] |

| 8h | BT474 (Breast Cancer) | IC50 | 0.035 | [7] |

| 8h | MDA-MB-231 (Breast Cancer) | IC50 | 0.021 | [7] |

Experimental Protocols: Kinase Inhibition Assay

To evaluate the potency of newly synthesized this compound derivatives, a robust biochemical kinase inhibition assay is essential.

Protocol: Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity, while high luminescence indicates inhibition.

-

Assay Plate Preparation : Serially dilute the test compounds in DMSO and add a small volume (e.g., 1 µL) to the wells of a 384-well plate. Include wells for a vehicle control (DMSO only) and a "no kinase" control.

-

Kinase Reaction Mixture : Prepare a master mix containing the assay buffer, the target kinase (e.g., PLK4), and its specific peptide substrate.

-

Initiation of Reaction : Dispense the kinase reaction mixture into each well of the assay plate to start the reaction.

-

Incubation : Incubate the plate at 30°C for 60 minutes, allowing the enzymatic reaction to proceed.

-

Signal Detection : Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition : After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a luminescence-based kinase inhibition assay.

Pharmacokinetics and Drug Development Potential

While comprehensive pharmacokinetic data for this compound derivatives are not yet widely published, preliminary studies on related compounds are encouraging. For example, the highly potent PLK4 inhibitor 8h demonstrated good stability in both plasma and human liver microsomes, suggesting a favorable metabolic profile.[7] The pyrimidine core is a common feature in many FDA-approved drugs, and its physicochemical properties can often be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Further derivatization, particularly at the C5-bromo position, offers a clear path to modulate properties like solubility and cell permeability, enhancing the overall drug-like characteristics of these compounds.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its synthetic accessibility, coupled with the proven potential of the 2-aminopyrimidine core to generate potent kinase inhibitors, makes it an attractive target for further investigation. Future research should focus on expanding the structure-activity relationship (SAR) through diversification at the C5 position, conducting comprehensive in vitro and in vivo pharmacokinetic studies, and exploring the full therapeutic potential of this versatile chemical class against a broader range of biological targets. The data presented in this guide underscore the significant potential of these derivatives to yield next-generation targeted therapies.

References

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. brimr.org [brimr.org]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(isopropylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide.[2] In the realm of medicinal chemistry, pyrimidine derivatives are of significant interest due to their prevalence in biologically active molecules and approved pharmaceuticals.[3][4] The 5-aryl-2-(isopropylamino)pyrimidine scaffold, in particular, is a valuable motif in the development of novel therapeutic agents, including kinase inhibitors for oncology and inflammatory diseases.[5]

These application notes provide a detailed protocol for the Suzuki coupling of 5-Bromo-2-(isopropylamino)pyrimidine with various arylboronic acids, a key transformation for generating libraries of potential drug candidates.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

The general reactivity of halogens in Suzuki couplings follows the order I > Br > Cl.[3][6] Therefore, the bromine at the C5 position of the pyrimidine ring is the reactive site for this transformation.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[1][5]

-

Base (e.g., Potassium phosphate [K₃PO₄], Potassium carbonate [K₂CO₃], 2-3 equivalents)[7]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with water)[2][7]

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Solvents for work-up and purification (e.g., Ethyl acetate, Hexane, water, brine)

-

Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).[5][7]

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][7] The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[1][7]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[4][5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.[2]

-

Wash the organic layer sequentially with water and then with brine.[2][3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-2-(isopropylamino)pyrimidine.[2]

Data Presentation

The selection of catalyst, base, and solvent is crucial for achieving high yields. The following table summarizes common conditions that can serve as a starting point for optimization.

| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Reference |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.5 equiv.) | 1,4-Dioxane / Water (4:1) | 90 - 100 | 70 - 95 | [1][5] |

| Pd(OAc)₂ (3 mol%) | K₂CO₃ (2.0 equiv.) | Isopropanol / Water (2:1) | 85 - 90 | 65 - 90 | [5] |

| Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (3.0 equiv.) | 1,4-Dioxane / Water (4:1) | 100 | 70 - 95 | [7] |

| PdCl₂(dppf) (3 mol%) | K₂CO₃ (2.0 equiv.) | Dimethoxyethane | 80 | 75 - 95 | [8] |

Note: Yields are highly dependent on the specific arylboronic acid used and require empirical optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(isopropylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed transformation has broad applications in medicinal chemistry and drug development for the synthesis of arylamines. These application notes provide detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(isopropylamino)pyrimidine, a key intermediate in the synthesis of various biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination of this compound facilitates the coupling of the C-Br bond with a primary or secondary amine. This reaction is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[1]

The selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially given the presence of the pyrimidine ring which can coordinate to the palladium center.

Data Presentation: Representative Reaction Conditions

The following table summarizes generalized conditions for the Buchwald-Hartwig amination of 5-bromopyrimidine with various amines. These conditions serve as a strong starting point for the amination of this compound.[2]

| Entry | Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 95 |

| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 85 |

| 3 | 4-fluoroaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 82 |

| 4 | 4-methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 90 |

| 5 | Dibutylamine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | Inefficient |

Note: Yields are based on the amination of 5-bromopyrimidine as reported in the literature and may vary for this compound.[2] Alkylamines were noted to be inefficient coupling partners under these specific conditions.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure that can be adapted for the coupling of various amines with this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)[3]

-

Anhydrous solvent (e.g., Toluene, Dioxane)[3]

-

Schlenk flask or sealed tube

-

Standard laboratory glassware

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).[3]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[3]

-

Solvent Addition: Add the anhydrous solvent via a syringe.[3]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine.

-